1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone
Description
This compound features a phenyl ring substituted with an amino group at position 6, a chlorine atom at position 2, and a fluorine atom at position 3, with a trifluoroethanone moiety at position 1. Its molecular formula is C₈H₅ClF₄NO, and it has a molecular weight of 237.58 g/mol. It is commercially available from suppliers such as SynQuest Laboratories, Alichem, and AccelPharmtech, with prices ranging from $1,890/g (1g) to $6,000/25g . The amino group enhances nucleophilic reactivity, while the electron-withdrawing trifluoroethanone and halogen substituents influence its electronic and steric properties.
Properties
IUPAC Name |
1-(6-amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO/c9-6-3(10)1-2-4(14)5(6)7(15)8(11,12)13/h1-2H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLOXMAWBGNXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-fluoroaniline.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar steps as described above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
The compound is recognized for its potential as a pharmaceutical intermediate. Its structural features suggest that it may exhibit biological activity relevant to drug development. Specifically, it has been investigated for its role in synthesizing various bioactive molecules:
- Anticancer Agents: Research indicates that derivatives of this compound can act as inhibitors for certain cancer cell lines. The presence of the amino and chloro groups enhances the reactivity and binding affinity to biological targets, making it a candidate for further studies in anticancer drug development .
- Antimicrobial Activity: Preliminary studies have shown that 1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone exhibits antimicrobial properties against a range of pathogens. This suggests its potential use in developing new antibiotics or antifungal agents .
Synthetic Methodologies
Synthesis of Complex Molecules:
The compound serves as a versatile building block in organic synthesis. It can be utilized in the formation of various heterocycles and complex organic structures:
- Benzoxazole Derivatives: Recent advancements have highlighted its application in synthesizing benzoxazole derivatives through condensation reactions with appropriate substrates. This method showcases its utility in creating compounds with significant pharmacological activities .
Table 1: Summary of Synthetic Applications
Material Sciences
Potential in Material Development:
There is emerging interest in the application of this compound in material sciences, particularly in developing advanced materials with specific properties:
- Fluorinated Polymers: The trifluoroethanone moiety can contribute to the formation of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are valuable in various industrial applications including coatings and electronics .
Case Studies
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of derivatives synthesized from this compound demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7). The study utilized various concentrations of the compound and observed dose-dependent inhibition of cell viability.
Case Study 2: Synthesis of Benzoxazoles
In a recent publication, researchers successfully synthesized a series of benzoxazole derivatives using this compound as a starting material. The resulting compounds exhibited promising activity against specific bacterial strains, indicating potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl ketone group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, applications, and commercial details:
Biological Activity
1-(6-Amino-2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone (CAS Number: 277301-94-7) is a fluorinated compound with potential biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.
Molecular Formula: C8H4ClF4N
Molecular Weight: 241.57 g/mol
Structure: The compound features a trifluoroethanone moiety attached to a chlorofluorophenyl group, which is significant for its biological interactions.
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibitory properties, particularly against cholinesterases. For instance, studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and are implicated in neurodegenerative diseases .
The inhibition mechanism often involves the interaction of the compound with the active site of these enzymes, leading to reduced enzyme activity. For example, compounds with similar substitutions demonstrated IC50 values around 60 µM for AChE inhibition .
2. Anticancer Activity
Fluorinated compounds have been explored for their anticancer properties. A study on thiosemicarbazones derived from acetophenone indicated that related compounds could induce apoptosis in cancer cell lines such as K562 . The mechanisms involved include mitochondrial dysfunction and the depletion of cellular thiols, leading to increased oxidative stress and cell death.
Case Study 1: Cholinesterase Inhibition
A study evaluated the cholinesterase inhibitory activity of various compounds structurally similar to this compound. The results indicated moderate inhibition against AChE and BChE, with potential implications for treating conditions like Alzheimer's disease .
Case Study 2: Apoptotic Induction
In another investigation involving thiosemicarbazone derivatives, it was found that certain modifications to the phenyl group could enhance pro-apoptotic activity in cancer cells. The study highlighted that the presence of halogen atoms influenced the apoptotic pathways activated by these compounds .
Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
